![molecular formula C9H9N3O3 B13572150 4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)
4-{[(Carbamoylamino)imino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Carbamoylamino)imino]methyl}benzoic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol It is known for its unique structure, which includes a benzoic acid moiety substituted with a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Carbamoylamino)imino]methyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with a suitable carbamoylamino reagent under controlled conditions. One common method involves the use of hydrazine derivatives to introduce the carbamoylamino group . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[(Carbamoylamino)imino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-{[(Carbamoylamino)imino]methyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Carbamoylamino)imino]methyl}benzoic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-{[(Aminocarbonyl)hydrazono]methyl}benzoic acid: Similar structure but with different substituents.
4-{[(Carbamoylamino)imino]methyl}phenylacetic acid: Similar core structure with an additional acetic acid group.
Uniqueness
4-{[(Carbamoylamino)imino]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
4-[(E)-(carbamoylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C9H9N3O3/c10-9(15)12-11-5-6-1-3-7(4-2-6)8(13)14/h1-5H,(H,13,14)(H3,10,12,15)/b11-5+ |
InChI Key |
FZDOIQHRPXVBAV-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
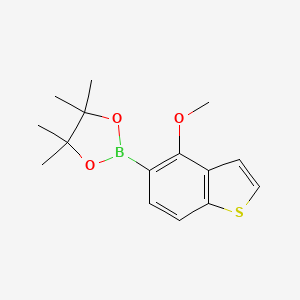
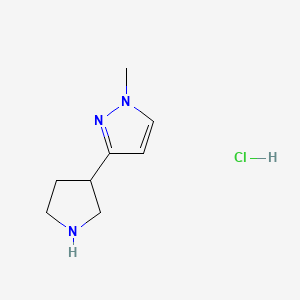

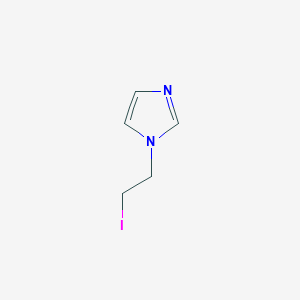
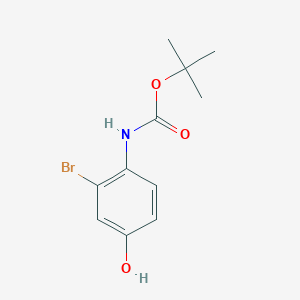

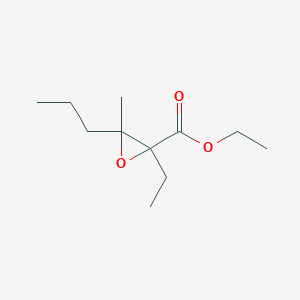


![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)



